4-Ethyl-N-methyl-N-(propan-2-yl)piperidin-4-amine
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Overview
Description
4-Ethyl-N-methyl-N-(propan-2-yl)piperidin-4-amine is a piperidine derivative, a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-methyl-N-(propan-2-yl)piperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reductive amination of 4-piperidone with ethylamine and isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-methyl-N-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
4-Ethyl-N-methyl-N-(propan-2-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-methyl-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(propan-2-yl)propan-2-amine: Similar in structure but lacks the piperidine ring.
4-Piperidinemethanol: Contains a hydroxyl group instead of the amine group.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Contains a methacrylamide group instead of the ethyl and isopropyl groups.
Uniqueness
4-Ethyl-N-methyl-N-(propan-2-yl)piperidin-4-amine is unique due to its specific combination of functional groups and its piperidine backbone, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H24N2 |
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Molecular Weight |
184.32 g/mol |
IUPAC Name |
4-ethyl-N-methyl-N-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-5-11(13(4)10(2)3)6-8-12-9-7-11/h10,12H,5-9H2,1-4H3 |
InChI Key |
HWAAIDGINUCWRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)N(C)C(C)C |
Origin of Product |
United States |
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